molecular formula C8H12O3 B2693282 2-Methyl-4-oxocyclohexane-1-carboxylic acid CAS No. 115989-20-3

2-Methyl-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B2693282
CAS No.: 115989-20-3
M. Wt: 156.181
InChI Key: HUZUVHCSCARZQU-UHFFFAOYSA-N
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Description

“2-Methyl-4-oxocyclohexane-1-carboxylic acid” is also known as “Ethyl 2-methyl-4-oxo-2-cyclohexencarboxylate” or “Hagemann’s ester”. It has a molecular formula of C10H14O3 and a molecular weight of 182.2164 . It is functionally related to a cyclohexanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3 . This indicates that the molecule contains a cyclohexene ring with a carboxylic acid (COOH) and a ketone (C=O) functional group.

Scientific Research Applications

Chemical Structure and Conformation

Research has explored the chemical structure and conformation of related compounds to 2-Methyl-4-oxocyclohexane-1-carboxylic acid. For instance, studies on methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate revealed insights into the cyclohexane rings' chair conformations and the positioning of the carboxylate group (Rao et al., 1999).

Synthesis and Transformation

The synthesis of compounds structurally similar to this compound has been a topic of study. For example, the synthesis of diethyl 2-oxocyclohexane-1, 4-dicarboxylate and its conversion into tetrahydro-3-oxo-2H-indazole-6-carboxylic acid were investigated, highlighting the dependence of indazole ring formation on the reaction media (Škarić & Turjak-Zebić, 1979).

Kinetic Studies

Kinetic studies involving compounds related to this compound have been conducted. For instance, research on the rates of bromination and iodination of methyl 2-oxocyclohexanecarboxylate provided insights into the ionization or enolisation of the substrates, illustrating the role of the carboxylic acid group in these reactions (Cox & Hutchinson, 1974).

Photochemistry

The photochemistry of compounds similar to this compound has been a subject of study. Research on methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, for example, revealed selective photocyclization processes, contributing to the understanding of photochemical behaviors of cyclohexanone derivatives (Anklam et al., 1985).

Antinociceptive Activity

Some studies have explored the antinociceptive (pain-relieving) activity of compounds related to this compound. For example, derivatives of methyl 1-bromocyclohexanecarboxylate showed promising antinociceptive effects (Kirillov et al., 2015).

Catalysis and Chemical Transformations

Research has also delved into the catalytic transformations of related compounds. For instance, the conversion of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids using ruthenium/carbon catalysts demonstrated the efficiency of this process in specific mediums (Z. Bin, 2010).

Properties

IUPAC Name

2-methyl-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUVHCSCARZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115989-20-3
Record name 115989-20-3
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